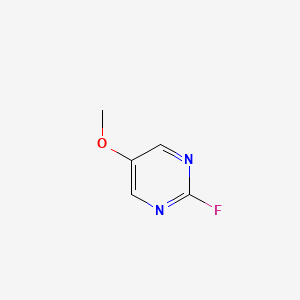![molecular formula C6H10ClN3O2 B6166893 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1033708-73-4](/img/no-structure.png)
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
カタログ番号 B6166893
CAS番号:
1033708-73-4
分子量: 191.6
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride” appears to contain a pyrrolidine ring and an oxadiazolone ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and oxadiazolone is a five-membered ring with two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxadiazolone rings. The pyrrolidine ring is a type of secondary amine, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and oxadiazolone rings. The pyrrolidine ring, being a secondary amine, could potentially undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could increase its solubility in polar solvents due to the ability of the nitrogen atom to participate in hydrogen bonding .作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves the reaction of 2-amino-2-(2-pyrrolidinyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydroxylamine hydrochloride to form the oxime, which is cyclized to form the oxadiazolone. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-2-(2-pyrrolidinyl)acetic acid", "thionyl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "2-amino-2-(2-pyrrolidinyl)acetic acid is reacted with thionyl chloride in the presence of acetic anhydride to form the corresponding acid chloride.", "The acid chloride is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the oxime.", "The oxime is then cyclized by heating with acetic anhydride to form the oxadiazolone.", "The resulting oxadiazolone is then treated with hydrochloric acid to form the hydrochloride salt of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one." ] } | |
CAS番号 |
1033708-73-4 |
製品名 |
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride |
分子式 |
C6H10ClN3O2 |
分子量 |
191.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine
214698-46-1
1-iodo-3-methoxybicyclo[1.1.1]pentane
136863-37-1
2-fluoro-5-methoxypyrimidine
62802-39-5



